N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-30-19-10-13-22-21(15-19)25-24(31-22)26(16-18-6-4-3-5-7-18)23(27)14-17-8-11-20(12-9-17)32(2,28)29/h3-13,15H,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUGEEWLRNJIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group at the 5-position. The benzyl group is then attached to the nitrogen atom of the thiazole ring. The final step involves the acylation of the benzylated thiazole with 2-(4-(methylsulfonyl)phenyl)acetyl chloride under appropriate conditions, such as the presence of a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Biological Activities
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has shown promising biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens. In vitro studies have indicated significant antibacterial activity with low minimum inhibitory concentration (MIC) values.
- Anticancer Properties : Research has highlighted its potential as an anticancer agent, particularly against breast cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors involved in cancer pathways.
- Anti-inflammatory Effects : It may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics like linezolid.
Case Study 2: Anticancer Activity
In a comparative analysis assessing various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Molecular docking studies further revealed its binding affinity to targets involved in tumor growth.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole and acetamide derivatives, focusing on substituent effects, physicochemical properties, synthesis yields, and spectral characteristics.
Structural Variations and Substituent Effects
Physicochemical Properties
*Estimated based on analogous syntheses in and .
Spectral Characteristics
IR Spectroscopy :
- NMR Spectroscopy: Target Compound: Aromatic protons (δ 7.2–8.3 ppm), methoxy singlet (δ ~3.8 ppm), methylsulfonyl singlet (δ ~3.1 ppm) . Benzothiazole–isoquinoline derivatives [2]: Isoquinoline protons at δ 7.4–8.1 ppm; methoxy at δ 3.7–3.9 ppm .
Biological Activity
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H20N2O4S2
- Molecular Weight : 452.5 g/mol
- CAS Number : 942002-65-5
The compound features a benzothiazole core, which is significant in pharmaceutical development due to its ability to interact with various biological targets. The methylsulfonyl group enhances its solubility and reactivity, contributing to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of critical pathways such as p53, which is pivotal in regulating the cell cycle and promoting programmed cell death.
The anticancer activity of this compound has been attributed to several mechanisms:
- Induction of Apoptosis : Activation of caspases and modulation of apoptotic pathways.
- Cell Cycle Regulation : Inhibition of cell cycle progression in various cancer cell lines.
- Targeting Specific Tumor Types : Effective against multiple cancer types including breast, lung, and colon cancers.
Research Findings and Case Studies
A variety of studies have evaluated the biological activity of benzothiazole derivatives, including this compound.
Table 1: Summary of Anticancer Activity
Detailed Research Findings
- Cytotoxicity Studies : The compound was evaluated for cytotoxic effects against various human cancer cell lines. Significant cytotoxicity was observed with IC50 values as low as 0.24 µM in certain studies, indicating strong potential for therapeutic applications.
- Mechanistic Insights : Research has demonstrated that the compound induces apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS), which are known to trigger cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?
- Methodological Answer : The compound can be synthesized via N-acylation of 5-methoxybenzo[d]thiazol-2-amine derivatives with activated acetamide precursors. Key steps include:
- Step 1 : Reacting 2-amino-5-methoxybenzothiazole with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) in dry dichloromethane (DCM) under ultrasonication to enhance reaction efficiency .
- Step 2 : Introducing the methylsulfonylphenyl group via nucleophilic substitution or Suzuki coupling, depending on the halogenated precursor.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >90% purity .
Q. How is the purity of the compound assessed, and what analytical techniques are critical for validation?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is used to determine purity (≥95% target). For example, derivatives in showed 90.8–94.8% purity using this method .
- Melting Point : Sharp melting points (e.g., 240–260°C) confirm crystallinity and homogeneity .
- Spectroscopy : FT-IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing sulfonyl or benzothiazole moieties in similar acetamide scaffolds?
- Methodological Answer :
- Catalyst Selection : DMAP (4-dimethylaminopyridine) in DCM enhances acylation efficiency by activating chloroacetamide intermediates .
- Solvent Systems : Anhydrous solvents (e.g., dry THF or benzene) prevent hydrolysis of hygroscopic intermediates, as seen in .
- Temperature Control : Reflux conditions (70–80°C) for sulfonylation steps improve reaction kinetics without decomposing thermally sensitive groups .
Q. What strategies resolve discrepancies in NMR data for structurally complex acetamide derivatives?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing benzothiazole C-2 from acetamide carbonyl carbons) .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry or confirms intramolecular interactions (e.g., H-bonding between sulfonyl oxygen and amide NH) .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) reduce signal splitting in crowded aromatic regions .
Q. How should researchers design biological activity assays for this compound, considering its structural features?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or kinases influenced by benzothiazole moieties .
- Assay Conditions : Use phosphate buffer (pH 7.4) to maintain compound stability. For antioxidant studies, employ DPPH radical scavenging assays with IC₅₀ calculations, as in .
- Control Experiments : Compare activity against unsubstituted benzothiazole analogs to isolate the methylsulfonyl group’s contribution .
Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Byproduct Management : Monitor for N-over O-alkylation using TLC (silica gel, UV detection). Adjust stoichiometry (e.g., 1.2:1 amine:chloroacetamide ratio) to suppress side reactions .
- Workflow Automation : Continuous flow reactors improve consistency in multi-step syntheses, particularly for air-sensitive intermediates .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance scalability and safety .
Data Contradiction Analysis
Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., sulfonyl group hydrolysis) that reduces in vivo efficacy .
- Prodrug Design : Modify the methylsulfonyl group to a tert-butyl ester to enhance bioavailability, as demonstrated in benzothiazole analogs .
- PK/PD Modeling : Correlate plasma concentration-time profiles with target engagement using compartmental models .
Q. What explains variability in HPLC purity across synthesis batches?
- Methodological Answer :
- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted amine or acetylated intermediates). Adjust reaction time or quenching protocols to minimize these .
- Crystallization Optimization : Slow cooling (0.5°C/min) during recrystallization improves crystal lattice integrity, reducing amorphous impurities .
Structural and Computational Insights
Q. How can computational tools predict the compound’s binding affinity for novel targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinases) to identify potential binding pockets for the methylsulfonylphenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
